5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of triazole and oxadiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring:
Introduction of the Bromine and Fluorine Substituents: Halogenation reactions are used to introduce bromine and fluorine atoms into the phenyl ring.
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The triazole and oxadiazole rings can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazole and oxadiazole rings.
Scientific Research Applications
5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: has several applications in scientific research:
Medicinal Chemistry: Due to its heterocyclic structure, it is investigated for potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Biology: Used as a probe to study biological processes and interactions at the molecular level.
Material Science: Its unique chemical properties make it suitable for the development of new materials with specific electronic or optical characteristics.
Pharmaceutical Industry: Potential use in drug development and formulation due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their broad spectrum of biological activities.
1,2,4-Oxadiazole Derivatives: These compounds are also studied for their medicinal properties and are used in various industrial applications.
Halogenated Phenyl Compounds: Compounds with bromine and fluorine substitutions are often explored for their enhanced reactivity and biological activity.
The uniqueness of This compound lies in its combined structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN5O/c1-10-3-5-12(6-4-10)17-21-18(26-23-17)16-11(2)25(24-22-16)15-8-7-13(19)9-14(15)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOAYOGKQTWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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